molecular formula C11H14N2 B3110264 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole CAS No. 179111-91-2

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

Cat. No.: B3110264
CAS No.: 179111-91-2
M. Wt: 174.24 g/mol
InChI Key: DWPAWEOVWCYOAE-UHFFFAOYSA-N
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Description

“2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” is a chemical compound that belongs to the class of beta-carbolines . It has been employed in studies on neurodegenerative diseases and has shown high anti-tumor activity .


Synthesis Analysis

The synthesis of “this compound” derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The Suzuki cross-coupling reaction has been used in the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14N2 . The molecular weight is 174.24 . More detailed structural analysis can be obtained through high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV–Vis spectroscopy .


Chemical Reactions Analysis

The ionization constants of a number of carbolines have been reported . The most basic compound in this series is γ-carboline due to the greatest level of stabilization of the pyridinium cation due to delocalization of the positive charge by the electron pair of the indole nitrogen . The synthesis of γ-carbolines often stops at the stage of hydrogenated compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various methods such as melting point, boiling point, density, molecular formula, molecular weight .

Scientific Research Applications

Chemical Structure and Synthesis

  • Chemical Confirmation and Synthesis: A study by Murakami et al. (2010) described the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a relay compound for the synthesis of a mutagenic compound (Murakami et al., 2010).
  • Synthesis and Crystal Structure Analysis: Meesala et al. (2014) developed an efficient method for synthesizing derivatives of this compound and analyzed their crystal structures (Meesala et al., 2014).

Biological and Pharmacological Research

  • Neuroleptic Properties: A study by Welch et al. (1986) found that derivatives of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole showed efficacy in displacing dopamine receptors in vitro, suggesting potential neuroleptic properties (Welch et al., 1986).
  • Calcium-Antagonist Activity: Research by Ivanov et al. (2001) demonstrated that certain derivatives exhibit a broad spectrum of pharmacological activities, including calcium-antagonist behavior (Ivanov et al., 2001).

Chemical and Spectral Characterization

  • Characterization in Meat Processing: Crotti et al. (2010) investigated the formation of specific ions in the beta-carbolines 1-methyl-9H-pyrido[3,4-b]indole and 9H-pyrido[3,4b]indole during meat processing using mass spectrometry (Crotti et al., 2010).

Future Directions

The future directions of “2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole” research could involve the design of novel anti-tumor agents , the study of neurodegenerative diseases , and the development of organic dye-sensitized solar cells (DSSCs) .

Properties

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPAWEOVWCYOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,9-tetrahydro-1H-beta-carboline (0.100 g, 0.581 mmol) in TFA (1 mL) was added sodium cyanoborohydride (0.109 g, 1.74 mmol) and the reaction mixture was stirred at ambient temperature for about 16 h. The reaction mixture was concentrated in vacuo and the residue was partitioned between water (25 mL) and dichloromethane (50 mL). The organic layer was separated and the aqueous layer was further extracted with dichloromethane (2×50 mL). The combined organic extracts were dried over magnesium sulfate, and evaporated under reduced pressure. The residue was purified by using preparative RP-HPLC (Rainin C18, 8 mm, 300 Å, 35 cm; 5-100% acetonitrile—0.1M ammonium acetate over 20 min, 100% acetonitrile hold 10 minutes, 21 mL/min) to give 2,3,4,4a,9,9a-hexahydro-1H-beta-carboline (0.073 g, 0.42 mmol) as a brown oil; RP-HPLC (Table 1, Method a) Rt 1.35 min; m/z: (M+H)+ 175.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 3
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 4
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 5
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 6
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

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